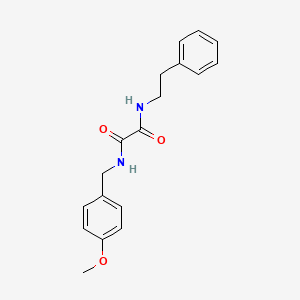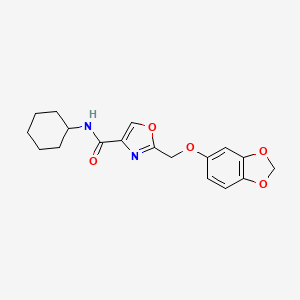
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-hydroxyethyl chloride under basic conditions to form 4-(2-hydroxyethyl)piperazine.
Acylation: The next step involves the acylation of the piperazine derivative with 2-methyl-1-oxopropanoyl chloride to form the intermediate compound.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
科学研究应用
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Biological Research: It is used in the study of molecular interactions and docking studies to understand its binding affinity with various biological targets.
Chemical Biology: It is employed in the design of novel compounds with potential biological activities.
作用机制
The mechanism of action of N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby affecting the biological pathways in which these targets are involved. Detailed studies on its binding affinity and molecular interactions are conducted using computational docking studies .
相似化合物的比较
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Thiazole derivatives
Uniqueness
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide is unique due to its combination of a piperazine ring, a thiophene ring, and a carboxamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
属性
IUPAC Name |
N-[1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2,16-13(20)12-4-3-11-22-12)14(21)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,5-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKILPTVNROIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CCO)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B5037876.png)
![3-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]propan-1-ol](/img/structure/B5037878.png)
![(2E)-N-ethyl-3-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5037883.png)
![4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5037889.png)
![N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5037897.png)
![2-[(2-fluorobenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5037898.png)
![N-[3-(morpholin-4-yl)propyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5037903.png)
![7-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5037924.png)
![Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5037930.png)
![[1-(1,4-Dithiepan-6-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5037933.png)
![1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5037935.png)


![N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5037971.png)
